molecular formula C17H11F3N2O4 B6023664 5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide

5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide

Cat. No. B6023664
M. Wt: 364.27 g/mol
InChI Key: ZXKRTIUTDAESKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide, also known as HPP-893, is a small molecule that has been studied for its potential therapeutic effects in various diseases. This compound has gained attention due to its ability to modulate the activity of certain proteins in the body, which can have significant implications for the treatment of diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide works by modulating the activity of certain proteins in the body, including kinases and phosphatases. These proteins are involved in various cellular processes, including cell growth, survival, and death. By inhibiting the activity of these proteins, this compound can lead to decreased tumor growth and increased cell death in cancer cells, as well as potential disease modification in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. In cancer cells, this compound has been shown to inhibit the activity of certain proteins that are involved in tumor growth and survival, leading to decreased tumor growth and increased cell death. In neurodegenerative disorders, this compound has been studied for its ability to modulate the activity of proteins that are involved in the progression of these diseases, potentially leading to disease modification and improved outcomes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide in lab experiments is its ability to modulate the activity of certain proteins in the body, which can have significant implications for the treatment of diseases such as cancer and neurodegenerative disorders. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide, including the development of more potent and selective analogs of this compound, as well as the exploration of its potential therapeutic effects in other diseases beyond cancer and neurodegenerative disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential toxicity, which can help guide the development of safer and more effective therapies based on this compound.

Synthesis Methods

The synthesis of 5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide involves several steps, including the reaction of 2,4-difluoronitrobenzene with 4-hydroxybenzaldehyde to form 5-(4-hydroxyphenyl)-2,4-difluoro-3-nitrobenzaldehyde. This compound is then reacted with 4-trifluoromethoxyaniline to form the final product, this compound.

Scientific Research Applications

5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide has been studied for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the activity of certain proteins that are involved in tumor growth and survival, leading to decreased tumor growth and increased cell death. In neurodegenerative disorders, this compound has been studied for its ability to modulate the activity of proteins that are involved in the progression of these diseases, potentially leading to disease modification and improved outcomes.

properties

IUPAC Name

5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4/c18-17(19,20)25-13-7-3-11(4-8-13)21-16(24)14-9-15(26-22-14)10-1-5-12(23)6-2-10/h1-9,23H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKRTIUTDAESKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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